Cas no 296265-20-8 (1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone)
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone
- Ethanone, 1-(6-bromo-1H-benzimidazol-2-yl)-
- ethanone,1-(6-bromo-1h-benzimidazol-2-yl)-
- STK371268
- 1-(6-bromo-1H-benzimidazol-2-yl)ethanone
- 1-(5-bromo-1H-benzimidazol-2-yl)ethanone
- AK00767483
- 1-(5-Bromo-1H-benzo[d]imidazol-2-yl)ethanone
- 296265-20-8
- 1-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-one
- BS-16903
- CS-0186267
- F18230
- WLA26520
- 1-(5-BROMO-1H-1,3-BENZODIAZOL-2-YL)ETHANONE
- MFCD13176824
- AKOS012322147
-
- MDL: MFCD13176824
- Inchi: 1S/C9H7BrN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12)
- InChI Key: OHZBVWWAKOKDFM-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)NC(C(C)=O)=N2
Computed Properties
- Exact Mass: 237.97418g/mol
- Monoisotopic Mass: 237.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 2.2
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY057-1g |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95% | 1g |
4431CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY057-250mg |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95% | 250mg |
1682CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BY057-100mg |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95% | 100mg |
800CNY | 2021-05-07 | |
| abcr | AB527797-250 mg |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone; . |
296265-20-8 | 250MG |
€228.20 | 2022-03-01 | ||
| Chemenu | CM363173-100mg |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95%+ | 100mg |
$82 | 2023-02-17 | |
| Chemenu | CM363173-250mg |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95%+ | 250mg |
$123 | 2023-02-17 | |
| Chemenu | CM363173-1g |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95%+ | 1g |
$308 | 2023-02-17 | |
| Chemenu | CM363173-5g |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95%+ | 5g |
$1078 | 2023-02-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B30965-100mg |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95% | 100mg |
¥467.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B30965-250mg |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone |
296265-20-8 | 95% | 250mg |
¥932.0 | 2022-04-28 |
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone Suppliers
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone: A Comprehensive Overview
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone (CAS No. 296265-20-8) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 6-bromo-1H-benzo[d]imidazol-2(3H)-one, 1-acetyl-, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.
The molecular formula of 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone is C10H8BrN2O, and its molecular weight is 240.09 g/mol. The compound consists of a benzimidazole core with a bromine substituent at the 6-position and an acetyl group attached to the imidazole ring. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
In terms of chemical synthesis, 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone can be prepared through various routes. One common method involves the reaction of 6-bromo-1H-benzo[d]imidazol-2(3H)-one with acetyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic acyl substitution, leading to the formation of the desired product. Another approach involves the condensation of 6-bromoanthranilic acid with acetamide followed by cyclization to form the benzimidazole ring.
The biological activities of 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone have been extensively studied in recent years. Research has shown that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone selectively inhibits the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
Beyond its antitumor properties, 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has also been investigated for its potential as an antiviral agent. A recent study published in Antiviral Research reported that this compound exhibits significant inhibitory effects against herpes simplex virus type 1 (HSV-1). The antiviral activity is attributed to its ability to interfere with viral replication by targeting specific viral enzymes.
In addition to its therapeutic applications, 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has been used as a building block in the synthesis of more complex molecules with diverse biological activities. For example, researchers have utilized this compound as a starting material for the synthesis of novel benzimidazole derivatives with improved pharmacological profiles. These derivatives have shown promise in treating various diseases, including neurodegenerative disorders and inflammatory conditions.
The safety profile of 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone has also been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone (CAS No. 296265-20-8) is a promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, highlighting its significance in the field of drug discovery.
296265-20-8 (1-(6-Bromo-1H-benzo[d]imidazol-2-yl)ethanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)